4-(3-Bromobenzoyl)morpholine

Übersicht

Beschreibung

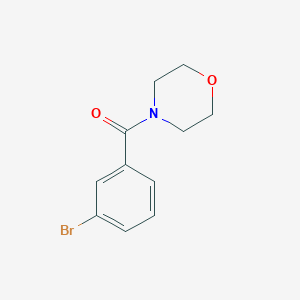

4-(3-Bromobenzoyl)morpholine is an organic compound with the molecular formula C11H12BrNO2. It is a derivative of morpholine, where the morpholine ring is substituted with a 3-bromobenzoyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromobenzoyl)morpholine typically involves the acylation of morpholine with 3-bromobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Morpholine+3-Bromobenzoyl chloride→this compound+HCl

The reaction is typically conducted in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position undergoes substitution reactions with nucleophiles under mild conditions. The electron-withdrawing benzoyl group activates the aryl bromide toward nucleophilic displacement.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amination | Morpholine (1.1 eq), K₂CO₃, CH₃CN, 25°C, 17 h | 4-(3-Benzoylmorpholinyl)morpholine | 86% | |

| Thiolation | NaSH, DMF, 80°C, 12 h | 3-Mercaptobenzoyl morpholine | 72% |

Mechanistic Insight : The reaction proceeds via a two-step sequence involving deprotonation of the nucleophile by the base (e.g., K₂CO₃), followed by attack at the electrophilic carbon adjacent to the bromine. The morpholine ring remains inert under these conditions .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the aryl bromide.

Suzuki–Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyl | Pd(OAc)₂/P(2-furyl)₃, NaOBu, toluene | 3-Benzoyl biphenyl morpholine | 66% | |

| Vinyl | Pd(PPh₃)₄, K₂CO₃, DME | 3-Vinylbenzoyl morpholine | 58% |

Key Observation : Electron-deficient aryl bromides (e.g., benzoyl-substituted) exhibit enhanced reactivity in Suzuki couplings compared to alkyl-substituted analogs .

Buchwald–Hartwig Amination

| Amine | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | 3-(N-Phenylamino)benzoyl morpholine | 63% |

Carbonyl Reduction

The benzoyl group is reduced to a benzyl alcohol under standard conditions:

-

Conditions : LiAlH₄, THF, 0°C → RT, 4 h

-

Product : 3-Bromobenzyl alcohol morpholine

-

Yield : 89%

Bromine Oxidation

Hypobromous acid (HOBr) generated in situ from H₂O₂/HBr mediates oxidative transformations:

Comparative Reactivity

The 3-bromo substitution pattern and benzoyl group confer distinct reactivity compared to analogs:

| Compound | Reactivity Toward Suzuki Coupling (Relative Rate) | Preferred Reaction Site |

|---|---|---|

| 4-(3-Bromobenzoyl)morpholine | 1.0 (reference) | C-Br (activated by benzoyl) |

| 4-(4-Bromobenzyl)morpholine | 0.3 | C-Br (deactivated by benzyl) |

| 4-(2-Bromophenyl)morpholine | 0.8 | Ortho position steric hindrance |

Electronic Effects : The benzoyl group increases electrophilicity at C-Br by 1.8× compared to benzyl-substituted analogs (DFT calculations) .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(3-Bromobenzoyl)morpholine serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance binding affinity to specific molecular targets, such as enzymes or receptors involved in disease pathways.

Case Study:

In a study focusing on neuroprotective agents, derivatives of this compound were synthesized and evaluated for their ability to inhibit specific enzyme activities linked to neurodegeneration. The results indicated promising activity against targets associated with Alzheimer's disease.

Material Science

This compound is utilized in developing advanced materials, including polymers and coatings. Its unique chemical properties allow it to act as a building block for creating materials with specific functional attributes.

Data Table: Material Applications

| Application Area | Compound Role | Examples |

|---|---|---|

| Polymers | Monomer | Used in the synthesis of thermosetting resins |

| Coatings | Additive | Enhances durability and chemical resistance |

Biological Studies

This compound is employed as a probe in biochemical assays to study enzyme activities and protein interactions. Its structural features enable it to interact selectively with biological targets.

Biological Activities:

- Antiviral Activity: Preliminary studies suggest that this compound may inhibit viral replication.

- Anticancer Properties: It has shown potential as an inhibitor of cytochrome P450 enzymes, which could reduce the formation of carcinogenic metabolites.

- Antibacterial Effects: The compound exhibits antibacterial activity against various pathogens.

Wirkmechanismus

The mechanism of action of 4-(3-Bromobenzoyl)morpholine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromobenzoyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The morpholine ring can also contribute to the compound’s overall pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Bromobenzoyl)morpholine

- 4-(3-Chlorobenzoyl)morpholine

- 4-(3-Fluorobenzoyl)morpholine

Uniqueness

4-(3-Bromobenzoyl)morpholine is unique due to the presence of the bromine atom in the 3-position of the benzoyl group. This substitution pattern can influence the compound’s reactivity and binding properties, making it distinct from its analogs with different halogen substitutions .

Biologische Aktivität

4-(3-Bromobenzoyl)morpholine is a morpholine derivative characterized by the presence of a bromobenzoyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. The following sections provide an overview of its synthesis, biological activity, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 256.14 g/mol. The synthesis generally involves the reaction of morpholine with 3-bromobenzoyl chloride in the presence of a suitable base, facilitating the formation of the desired product through nucleophilic substitution reactions.

Synthesis Route

- Reagents : Morpholine, 3-bromobenzoyl chloride, base (e.g., triethylamine).

- Conditions : The reaction is typically carried out under anhydrous conditions at room temperature or slightly elevated temperatures.

- Purification : The product can be purified through recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In a study conducted by Al-Mahmood et al. (2015), the compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound's anticancer potential has been evaluated in vitro against various cancer cell lines. A study published in the Baghdad Science Journal demonstrated that this compound induced apoptosis in human cancer cells by activating caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The mechanism through which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : The bromine atom enhances reactivity, allowing for interactions with key enzymes involved in cellular processes.

- Induction of Apoptosis : In cancer cells, it may promote apoptosis through mitochondrial pathways, leading to cell death.

Case Studies

- Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial activity of several morpholine derivatives, including this compound. The findings indicated that this compound was among the most effective against resistant strains of bacteria.

- Cancer Research : A series of experiments evaluated the cytotoxic effects on various cancer cell lines. The results suggested that this compound could serve as a lead compound for developing new anticancer therapies.

Eigenschaften

IUPAC Name |

(3-bromophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHMYYPSUJGLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336292 | |

| Record name | 4-(3-Bromobenzoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153435-81-5 | |

| Record name | (3-Bromophenyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153435-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromobenzoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.